Tetramethylammoniumfluoride-18F
Description
Contextualization of Fluorine-18 (B77423) ([¹⁸F]) in Radiopharmaceutical Sciences
Fluorine-18 ([¹⁸F]) is a positron-emitting radioisotope of paramount importance in the field of radiopharmaceutical sciences and molecular imaging with Positron Emission Tomography (PET). fz-juelich.deresearchgate.netnih.gov PET is a powerful nuclear medicine technique that provides three-dimensional, quantitative images of biological and biochemical processes in living subjects, enabling the early detection of diseases, the assessment of treatment responses, and advancements in drug discovery. nih.govnih.govnih.gov The prominence of ¹⁸F in this domain is attributed to its nearly ideal combination of nuclear and chemical properties.
With a half-life of 109.7 minutes, ¹⁸F is sufficiently long-lived to allow for multi-step chemical syntheses and transportation from a production cyclotron to nearby imaging centers. nih.govnih.govacs.org Its decay occurs predominantly (97%) via positron (β+) emission, which is the basis of PET imaging. nih.govacs.orgfrontiersin.orgwikipedia.org The emitted positron has a relatively low maximum energy (0.635 MeV), resulting in a short travel distance in tissue before annihilation. nih.govacs.org This characteristic contributes to the high spatial resolution achievable in ¹⁸F-PET images. nih.govacs.org The ability to produce ¹⁸F in large quantities with high specific activity further enhances its utility. nih.govacs.org The most widely used PET radiopharmaceutical, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), exemplifies the clinical success of ¹⁸F-labeled tracers in oncology and neuroscience. researchgate.netnih.govnih.govfrontiersin.org
| Property | Value | Significance in PET |
| Half-life | 109.7 minutes | Allows for complex radiosynthesis and transport to satellite facilities. nih.govwikipedia.org |
| Decay Mode | 97% Positron Emission (β+) | The fundamental process for generating the PET signal. frontiersin.orgwikipedia.org |
| Positron Energy (Max) | 0.635 MeV | Low energy leads to a short positron range and high-resolution images. nih.govacs.org |
| Production | Cyclotron, large scale | Readily available in quantities sufficient for clinical and research use. nih.govacs.org |
Fundamental Challenges in Carbon-Fluorine Bond Formation with Fluorine-18
Despite the advantageous properties of ¹⁸F, its incorporation into organic molecules to form a stable carbon-fluorine (C-¹⁸F) bond presents significant chemical challenges. nih.govfrontiersin.org These challenges are a major bottleneck in the development of novel ¹⁸F-labeled PET tracers. nih.gov The short half-life of ¹⁸F necessitates that radiolabeling reactions be rapid, efficient, and high-yielding, ideally completed within 30 minutes. nih.govacs.org
Radiolabeling with ¹⁸F is typically achieved through either electrophilic or nucleophilic fluorination methods. researchgate.net Electrophilic methods, often using [¹⁸F]F₂, are complex to produce and result in low specific activity, limiting their use for imaging targets with low receptor densities. nih.gov Consequently, nucleophilic substitution using no-carrier-added (n.c.a.) [¹⁸F]fluoride is the most common approach. nih.govnih.gov However, this method is also fraught with difficulties:
Low Nucleophilicity and High Basicity of Fluoride (B91410): In protic solvents like water (the medium in which [¹⁸F]fluoride is produced), the fluoride anion is heavily solvated through strong hydrogen bonds, which severely diminishes its nucleophilicity. harvard.edu In aprotic solvents, where it is more reactive, its high basicity can promote undesirable side reactions like elimination over the desired substitution. harvard.eduucla.edu
Harsh Reaction Conditions: To overcome the low reactivity of [¹⁸F]fluoride, conventional nucleophilic fluorinations often require harsh conditions, such as high temperatures (80-200 °C) and the presence of strong bases. nih.govnih.govacs.org These conditions are incompatible with many complex, sensitive biomolecules and functional groups, limiting the scope of potential PET tracers. nih.govacs.org
Substrate Scope Limitations: Nucleophilic aromatic substitution (SₙAr) is a key method for labeling aromatic rings, but it is typically restricted to electron-deficient arenes containing strong electron-withdrawing groups ortho or para to the leaving group. nih.govfrontiersin.org This significantly limits the types of biologically active molecules that can be readily labeled. frontiersin.orgacs.org
Historical Development and Role of Tetramethylammonium (B1211777) Fluoride (TMAF) as a Nucleophilic Fluorinating Reagent
Tetramethylammonium fluoride ((CH₃)₄NF, TMAF) is a quaternary ammonium (B1175870) salt that has been developed as a source of highly reactive, or "naked," fluoride ions. wikipedia.org Unlike alkali metal fluorides such as KF or CsF, where the fluoride anion is tightly bound to the metal cation, the larger, non-coordinating tetramethylammonium cation results in a weaker ionic bond and greater dissociation in organic solvents. harvard.edu This increased availability of the fluoride anion enhances its nucleophilicity.
The preparation of TMAF has historically followed two main routes: the neutralization of tetramethylammonium hydroxide (B78521) (TMAOH) with hydrofluoric acid (HF), and salt metathesis reactions between other ammonium salts and an inorganic fluoride source like KF. wikipedia.orgmdpi.com A significant challenge has been the preparation of anhydrous TMAF, as the compound is highly hygroscopic and the presence of water dramatically reduces the fluoride's reactivity. nih.govresearchgate.net
In organic synthesis, anhydrous TMAF has proven to be a potent reagent for nucleophilic fluorination, particularly for SₙAr reactions. acs.orgresearchgate.net Studies have shown that it can effectively fluorinate a range of electron-deficient aryl and heteroaryl chlorides and nitroarenes under significantly milder conditions—often at room temperature—than those required for traditional alkali metal fluorides. acs.orgresearchgate.net This has established TMAF as a valuable tool for introducing fluorine into complex organic molecules.
| Fluoride Source | Cation | Key Characteristics | Typical Reaction Conditions |
| Potassium Fluoride (KF) | K⁺ | Low solubility in organic solvents, strong ion pairing. wuxiapptec.com | High temperatures (e.g., 140 °C), often requires phase-transfer catalysts. acs.org |
| Cesium Fluoride (CsF) | Cs⁺ | More soluble than KF, but still requires high temperatures. acs.org | High temperatures (e.g., 140 °C). acs.org |
| Tetramethylammonium Fluoride (TMAF) | (CH₃)₄N⁺ | High solubility, provides "naked" fluoride, highly reactive. harvard.eduwikipedia.org | Mild conditions, often room temperature to 80 °C. acs.orgresearchgate.net |
Rationale for the Evolution and Strategic Utilization of Tetramethylammoniumfluoride-18F ([¹⁸F]TMAF) in Radiochemistry
The development of this compound ([¹⁸F]TMAF) was a logical progression aimed at leveraging the superior reactivity of the TMAF system to overcome the challenges of ¹⁸F-radiolabeling. The rationale is to create a highly nucleophilic, soluble [¹⁸F]fluoride source that can facilitate C-¹⁸F bond formation under milder conditions, thereby expanding the scope of molecules that can be successfully labeled for PET imaging.
The traditional method for preparing quaternary alkylammonium [¹⁸F]fluoride salts involves eluting cyclotron-produced [¹⁸F]fluoride from an ion-exchange cartridge with an aqueous solution of the corresponding salt, followed by azeotropic drying. nih.gov However, these salts are often very hygroscopic, making the drying process inefficient and challenging. nih.gov
A significant recent advancement has been the development of methods for the in situ generation of [¹⁸F]TMAF. mdpi.comnih.govnih.gov This strategy typically involves combining the well-established [¹⁸F]KF•Kryptofix 2.2.2 complex with a tetramethylammonium salt, such as Me₄NHCO₃, directly in the reaction vessel. nih.govnih.gov This approach circumvents the need to prepare and rigorously dry [¹⁸F]TMAF separately, offering several advantages:
Operational Simplicity: It uses the highly optimized and efficient azeotropic drying protocol for [¹⁸F]KF. nih.gov
Milder Conditions: It enables the rapid and relatively mild ¹⁸F-fluorination of activated heteroaromatic precursors. researchgate.net
Broadened Scope: The method has been successfully applied to a diverse range of substrates, including (hetero)aryl chlorides, triflates, and nitroarenes, generating the desired ¹⁸Faryl fluoride products in good to excellent radiochemical yields. nih.govnih.govacs.org
This in situ generation of a highly reactive [¹⁸F]fluoride species represents a key strategic utilization of the TMAF concept, making the SₙAr radiofluorination more robust, accessible, and applicable to a wider array of complex molecules for the development of novel PET radiotracers. nih.govresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12FN |
|---|---|
Molecular Weight |
92.15 g/mol |
IUPAC Name |
fluorine-18(1-);tetramethylazanium |
InChI |
InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i;1-1 |
InChI Key |
GTDKXDWWMOMSFL-HCMAANCNSA-M |
Isomeric SMILES |
C[N+](C)(C)C.[18F-] |
Canonical SMILES |
C[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Mechanistic Elucidations of Tetramethylammoniumfluoride 18f Reactivity
The "Naked" Fluoride (B91410) Anion Hypothesis and its Influence on [18F]TMAF Reactivity
The reactivity of the fluoride anion in nucleophilic substitution reactions is profoundly influenced by its immediate chemical environment. The "Naked" Fluoride Anion Hypothesis posits that for fluoride to achieve its maximum nucleophilic potential, it must be freed from the strong electrostatic and hydrogen-bonding interactions that typically shield it. mdpi.comscholaris.ca In aqueous solutions or when paired with small, hard cations like potassium (K+), the high charge density of the fluoride anion leads to extensive hydration and tight ion-pairing, respectively. These interactions effectively "clothe" the anion, drastically reducing its ability to participate in nucleophilic attack.
Dynamics of Ion-Pairing and Aggregation States of [18F]TMAF in Solution
In solution, [18F]TMAF does not exist as a single species but rather as a dynamic equilibrium of different states, including free ions, ion pairs, and larger aggregates. The position of this equilibrium is dictated by the solvent, concentration, and temperature, and it directly impacts the effective reactivity of the [18F]fluoride.
The interaction between the TMA+ cation and the [18F]F- anion can be categorized as:
Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them. In this state, the nucleophilicity of the fluoride is significantly reduced due to the strong electrostatic interaction with the counterion.
Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are positioned between the cation and anion. This separation weakens the electrostatic attraction, increasing the "nakedness" and nucleophilicity of the fluoride anion.
Free Ions: The ions are fully solvated and move independently in the solution. This state provides the most reactive form of the [18F]fluoride anion.
Polar aprotic solvents favor the formation of SSIPs and free ions because they can effectively solvate the large TMA+ cation, thereby disrupting its close association with the fluoride anion. mdpi.com This shift in equilibrium towards dissociated ions is a primary reason for the enhanced reactivity of [18F]TMAF in these solvents. Conversely, in less polar solvents, the equilibrium shifts towards the less reactive contact ion pairs and aggregates. The state of aggregation is therefore a key factor, with lower aggregation and greater ion separation correlating directly with higher nucleophilic reactivity. mdpi.com
Mechanistic Pathways of Carbon-Fluorine Bond Formation Mediated by [18F]TMAF
Nucleophilic aromatic substitution (SNAr) is the most common pathway for creating aryl-[18F]fluoride bonds using [18F]TMAF and is fundamental to the synthesis of many PET radiotracers. nih.govnih.govresearchgate.net The reaction is typically limited to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2), cyano (–CN), or ketone groups. nih.govmasterorganicchemistry.com
The mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Addition: The highly nucleophilic [18F]fluoride anion attacks an electron-deficient carbon atom on the aromatic ring that bears a suitable leaving group (e.g., –Cl, –NO2, –OTs). researchgate.netmasterorganicchemistry.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net
Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final [18F]fluoroarene product.
The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial. nih.govmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction and increasing its rate. masterorganicchemistry.com The in-situ generation of [18F]TMAF has been shown to be highly effective for the SNAr radiofluorination of a variety of heteroaromatic precursors. nih.govresearchgate.net
Table 1: Examples of SNAr Radiofluorination with In Situ-Generated [18F]TMAF
| Precursor | Product | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | 2-[18F]Fluoro-3-nitropyridine | 89 ± 3% | nih.gov |
| 2-Chloro-5-nitropyridine | 2-[18F]Fluoro-5-nitropyridine | 94 ± 1% | nih.gov |
| 4-Chloro-3-nitropyridine | 4-[18F]Fluoro-3-nitropyridine | 84 ± 6% | nih.gov |
| 2,3-Dichloropyridine | 2-[18F]Fluoro-3-chloropyridine | 82 ± 5% | nih.gov |
| 5-Bromo-2-cyanopyridine | 5-[18F]Fluoro-2-cyanopyridine | 91 ± 2% | nih.gov |
While SNAr is the predominant application, the high nucleophilicity of [18F]TMAF allows it to participate in other mechanistic pathways relevant to radiochemistry.
Aliphatic Nucleophilic Substitution (SN2): [18F]TMAF is an effective nucleophile for SN2 reactions, displacing leaving groups from sp3-hybridized carbon atoms. For these reactions to be efficient, a good leaving group with low basicity, such as a tosylate (–OTs), mesylate (–OMs), or triflate (–OTf), is required. cardiff.ac.uknih.gov The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. This pathway is crucial for labeling alkyl chains in radiotracer synthesis.
Ring-Opening Reactions: The potent nucleophilicity of [18F]fluoride can be harnessed to open strained heterocyclic rings. For example, activated three- and four-membered rings, such as aziridinium (B1262131) and azetidinium salts, can undergo ring-opening upon nucleophilic attack by [18F]fluoride. researchgate.net This reaction provides a route to synthesize 2-[18F]fluoroethyl and 3-[18F]fluoropropyl moieties, which are valuable structural motifs in many radiopharmaceuticals. researchgate.net
Applications of Tetramethylammoniumfluoride 18f in Nucleophilic Radiofluorination for Tracer Development
Radiofluorination of Electron-Deficient (Hetero)aryl Chlorides
Nucleophilic aromatic substitution (SₙAr) is a cornerstone of ¹⁸F-radiochemistry for the formation of C(sp²)–¹⁸F bonds. nih.gov While aryl fluorides are common motifs in pharmaceuticals, the direct radiofluorination of their corresponding chloro-analogs has been a significant challenge. nih.govresearchgate.net The in situ generation of a highly nucleophilic fluorinating reagent, proposed to be [¹⁸F]TMAF, from the combination of [¹⁸F]KF•K₂.₂.₂ and tetramethylammonium (B1211777) bicarbonate (Me₄NHCO₃), has proven effective for the radiofluorination of electron-deficient (hetero)aryl chlorides. nih.gov This method circumvents the need for the independent synthesis and rigorous drying of [¹⁸F]TMAF, which can be inefficient. nih.gov
The reaction proceeds reliably at moderate temperatures (100-110 °C) and is notably tolerant of ambient air and moisture, simplifying the operational setup. nih.gov This approach has been successfully applied to a variety of (hetero)aryl chloride substrates, demonstrating its utility in preparing ¹⁸F-labeled compounds from readily available precursors. nih.gov The stability and ease of separation of these chloride precursors from the final ¹⁸F-labeled products via high-performance liquid chromatography (HPLC) further enhance the attractiveness of this method in PET radiochemistry. nih.gov
Table 1: Radiofluorination of (Hetero)aryl Chlorides with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov
| Precursor | Radiochemical Yield (RCY) |
|---|---|
| 2-Chloro-5-nitropyridine | 95 ± 2% |
| 4-Chloro-3-nitrobenzonitrile | 92 ± 3% |
Radiofluorination of (Hetero)aryl Triflates
(Hetero)aryl triflates are another important class of precursors for nucleophilic radiofluorination. The methodology employing in situ generated [¹⁸F]TMAF from [¹⁸F]KF•K₂.₂.₂ and Me₄NHCO₃ has been extended to these substrates with considerable success. nih.govacs.org Triflates are excellent leaving groups, often enabling fluorination reactions under milder conditions or for less activated aromatic systems compared to their chloro- or nitro-counterparts.
The operational simplicity and robustness of the in situ [¹⁸F]TMAF method are retained when applied to (hetero)aryl triflates, providing good to excellent radiochemical yields. nih.gov This versatility broadens the scope of accessible ¹⁸F-radiotracers, allowing for the late-stage fluorination of complex molecules where a triflate group can be strategically introduced.
Table 2: Radiofluorination of (Hetero)aryl Triflates with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov
| Precursor | Radiochemical Yield (RCY) |
|---|---|
| 4-Cyanophenyl triflate | 88 ± 4% |
| Naphthalen-2-yl triflate | 75 ± 6% |
Radiofluorination of Nitroarenes
The displacement of a nitro group via nucleophilic aromatic substitution is a well-established method for radiofluorination. nih.govnih.gov The use of in situ generated [¹⁸F]TMAF provides an efficient means to carry out this transformation. nih.gov Nitroarenes are attractive precursors due to the strong activating nature of the nitro group, which facilitates nucleophilic attack by the [¹⁸F]fluoride. nih.govnih.govescholarship.org
The reaction conditions are similar to those used for chlorides and triflates, offering a streamlined approach for radiochemists. nih.gov This method has been shown to be effective for a range of nitroarene substrates, leading to the corresponding ¹⁸F-fluoroarenes in high radiochemical yields. nih.govnih.gov The ability to use this single, operationally simple fluorination method for diverse precursor types like nitroarenes, chlorides, and triflates makes it a valuable tool in tracer development. nih.govacs.org
Table 3: Radiofluorination of Nitroarenes with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov
| Precursor | Radiochemical Yield (RCY) |
|---|---|
| 4-Nitrobenzonitrile | 98 ± 1% |
| 1-Methyl-4-nitro-1H-imidazole | 70 ± 5% |
Synthesis of Exemplar Fluorine-18 (B77423) Radiotracers (e.g., [¹⁸F]HQ415, [¹⁸F]FLT) via [¹⁸F]TMAF-Mediated Reactions
The practical utility of the in situ [¹⁸F]TMAF radiofluorination method is demonstrated in the synthesis of PET tracers for preclinical and potential clinical use. A notable example is the preparation of [¹⁸F]HQ415, a tracer designed for imaging toxic TDP43 protein aggregates, which are implicated in amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net The synthesis involves the radiofluorination of the 2-chloroquinoline (B121035) moiety in the precursor, Pre-HQ415. Using the combination of [¹⁸F]KF•K₂.₂.₂ and Me₄NHCO₃, the radiofluorination step proceeds with a radiochemical yield of 82 ± 2%. nih.gov A subsequent one-pot deprotection of the Boc groups yields [¹⁸F]HQ415. nih.gov
Another widely used PET tracer, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), is utilized for imaging tumor proliferation. nih.govnih.gov The synthesis of [¹⁸F]FLT is typically achieved through nucleophilic substitution on a protected thymidine (B127349) precursor. nih.goviaea.org While various phase-transfer catalysts are employed for this synthesis, the application of [¹⁸F]TMAF specifically for this purpose is not as prominently documented in recent literature, which often highlights the use of other agents like tetrabutylammonium (B224687) salts to achieve high radiochemical yields with reduced precursor amounts. nih.govnih.gov The synthesis of [¹⁸F]FLT serves as a key example of a radiotracer prepared via nucleophilic substitution, a class of reactions where [¹⁸F]TMAF is highly effective for other substrates. nih.govcornell.edu
Table 4: Synthesis of [¹⁸F]HQ415 via in situ [¹⁸F]TMAF-Mediated Radiofluorination Data sourced from Lee et al. (2021) nih.gov
| Tracer | Precursor | Key Reaction Step | Radiochemical Yield (Fluorination) |
|---|
Integration of [¹⁸F]TMAF with Prosthetic Group Methodologies for Biomolecule Radiolabeling
The direct radiolabeling of large, sensitive biomolecules such as peptides, proteins, and oligonucleotides is often challenging due to the harsh conditions required for many C-¹⁸F bond-forming reactions. nih.govacs.org An effective alternative is the use of prosthetic groups, which are small, radiolabeled molecules that can be conjugated to the biomolecule under mild conditions. nih.govacs.orgncl.ac.uk [¹⁸F]TMAF-mediated reactions are well-suited for the synthesis of these ¹⁸F-labeled prosthetic groups.
Indirect labeling strategies involve a two-step process: first, the radiosynthesis of a prosthetic group, and second, the conjugation of this group to the target biomolecule. nih.govacs.orgnih.gov The prosthetic group is designed with a reactive functional group that can form a stable, covalent bond with a specific functional group on the biomolecule (e.g., amine or thiol groups). nih.govacs.org
The robust and versatile nature of [¹⁸F]TMAF-mediated fluorination allows for the efficient production of a wide array of ¹⁸F-labeled prosthetic groups from their corresponding chloro-, triflate-, or nitro-precursors. nih.gov These prosthetic groups can then be purified and subsequently attached to the biomolecule in a separate step, often under aqueous and biocompatible conditions, thus preserving the integrity and function of the complex molecule. nih.govresearchgate.netnih.gov
The success of the prosthetic group approach hinges on the ability to perform highly selective (chemo-selective) conjugation reactions. acs.orgresearchgate.netkcl.ac.uk This ensures that the radiolabeled moiety is attached to a specific site on the biomolecule, minimizing heterogeneity and preserving its biological activity. acs.org
Prosthetic groups synthesized using [¹⁸F]TMAF can be equipped with functionalities that participate in bioorthogonal "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction. escholarship.orgnih.gov For example, an ¹⁸F-labeled aryl fluoride (B91410), prepared via an [¹⁸F]TMAF-mediated reaction, can also bear an azide (B81097) or alkyne handle. This allows for its rapid and specific ligation to a biomolecule that has been pre-functionalized with the complementary reactive partner. nih.govnih.gov These reactions are typically fast, high-yielding, and can be performed in biological media, making them ideal for the final step in radiolabeling complex biologicals for PET imaging. acs.org
Comparative Analysis of Tetramethylammoniumfluoride 18f with Alternative Fluorinating Agents
Comparative Reactivity and Efficiency with Alkali Metal [18F]Fluoride Salts ([18F]KF, [18F]CsF)
Alkali metal fluoride (B91410) salts, such as potassium fluoride ([18F]KF) and cesium fluoride ([18F]CsF), have been conventionally used as sources of [18F]fluoride for nucleophilic fluorination. nih.gov However, their application is often hampered by inherent limitations that can be overcome by using [18F]TMAF.
[18F]TMAF exhibits superior solubility in the polar aprotic solvents commonly used for nucleophilic substitution reactions compared to its alkali metal counterparts. nih.gov This enhanced solubility ensures a higher concentration of reactive "naked" fluoride ions in solution, leading to increased nucleophilicity. The "naked" fluoride in [18F]TMAF is less encumbered by strong ionic pairing with its cation compared to the tight ion pairing observed in [18F]KF and [18F]CsF. nih.gov Consequently, reactions mediated by [18F]TMAF often proceed under milder conditions, such as lower temperatures and shorter reaction times, which is a significant advantage for the synthesis of radiopharmaceuticals due to the short half-life of fluorine-18 (B77423). mdpi.comnih.gov
For instance, the use of [18F]TMAF, generated in situ from tetramethylammonium (B1211777) bicarbonate and [18F]KF•K2.2.2, has been shown to significantly improve radiochemical yields in SNAr reactions compared to using [18F]KF•K2.2.2 alone under the same conditions. nih.gov
Table 1: Comparison of Radiochemical Yields for SNAr Reactions
| Precursor | Leaving Group | Conditions A: [18F]KF•K2.2.2 Yield (%) | Conditions B: [18F]KF•K2.2.2 + Me4NHCO3 Yield (%) |
| 2-Chloroquinoline (B121035) | Cl | 0-27 | 18 ± 4 |
| 2-Nitropyridine | NO2 | Low | Improved |
| Aryl Triflate | OTf | Low | Improved |
This table illustrates the enhanced performance of in situ generated [18F]TMAF (Conditions B) over the traditional method (Conditions A) for various precursors. Data adapted from reference nih.gov.
Traditional methods employing alkali metal fluorides often necessitate the use of phase-transfer catalysts, such as Kryptofix 2.2.2 (K2.2.2), to sequester the metal cation and enhance the nucleophilicity of the fluoride anion. nih.govfrontiersin.org However, these systems can still suffer from low reactivity due to the aforementioned poor solubility and strong ion pairing. nih.gov Furthermore, the hygroscopic nature of these salts requires stringent anhydrous conditions, as even trace amounts of water can significantly reduce fluoride nucleophilicity through hydration. nih.govnih.gov The reactions often require elevated temperatures (frequently ≥150 °C) to achieve satisfactory radiochemical yields. nih.gov In contrast, [18F]TMAF provides a more robust and efficient alternative, mitigating many of these challenges. mdpi.com
Distinctions from Other Tetraalkylammonium [18F]Fluoride Derivatives (e.g., [18F]Bu4NF, [18F]Et4NF)
While other tetraalkylammonium salts like tetrabutylammonium (B224687) fluoride ([18F]Bu4NF or [18F]TBAF) and tetraethylammonium (B1195904) fluoride ([18F]Et4NF) also offer the advantage of a "naked" fluoride, they are not without their own set of challenges, primarily concerning their stability.
Table 2: Thermal Stability and Decomposition of Tetraalkylammonium Fluorides
| Compound | Cation | Presence of β-Hydrogens | Primary Decomposition Pathway | Thermal Stability |
| [18F]TMAF | Tetramethylammonium | No | SN2 reaction (at high temp) | High |
| [18F]TBAF | Tetrabutylammonium | Yes | Hofmann Elimination | Low |
| [18F]Et4NF | Tetraethylammonium | Yes | Hofmann Elimination | Low |
This table highlights the superior thermal stability of [18F]TMAF due to the absence of β-hydrogens in its cation, preventing Hofmann elimination.
Contrasting [18F]TMAF-Mediated Nucleophilic Fluorination with Electrophilic and Radical Fluorination Approaches
The introduction of fluorine-18 into a molecule can be achieved through nucleophilic, electrophilic, or radical pathways, each with its own set of advantages and disadvantages. nih.govacs.org
[18F]TMAF is a reagent for nucleophilic fluorination , where the [18F]fluoride anion acts as a nucleophile, typically in substitution reactions. alfa-chemistry.com This is the most common approach for introducing fluorine-18 due to the operational simplicity and the ready availability of no-carrier-added (n.c.a.) [18F]fluoride from a cyclotron. nih.gov
Electrophilic fluorination , in contrast, utilizes a source of "electrophilic" fluorine to react with a nucleophilic site on the substrate molecule. alfa-chemistry.com Reagents for this approach, such as [18F]F2, [18F]Selectfluor, and N-fluorobenzenesulfonimide (NFSI), are generally more complex to prepare and often result in lower specific activity products because they are typically produced in a carrier-added (c.a.) fashion. nih.govacs.orguchicago.edu While electrophilic methods can fluorinate electron-rich aromatic rings that are unreactive towards nucleophilic attack, the practical challenges associated with reagent preparation limit their widespread use in routine radiopharmaceutical production. uchicago.edu
Radical fluorination is a more recently developed approach that involves the generation of a radical species which then reacts with a fluorine source. nih.gov This method can offer unique reactivity and the ability to functionalize C-H bonds, but it often requires specific precursors and reaction conditions that may not be compatible with all substrates. acs.org
Table 3: Comparison of 18F-Fluorination Approaches
| Feature | Nucleophilic Fluorination ([18F]TMAF) | Electrophilic Fluorination | Radical Fluorination |
| 18F Source | n.c.a. [18F]Fluoride | c.a. [18F]F2 or derivatives | Various |
| Reactivity | Nucleophilic [18F]F- attacks electrophilic centers | Electrophilic [18F]F+ source attacks nucleophilic centers | Radical intermediate reacts with F source |
| Substrate Scope | Electron-deficient systems, aliphatic halides/sulfonates | Electron-rich systems | C-H bonds, specific functionalities |
| Advantages | High specific activity, operational simplicity | Access to electron-rich arenes | Unique reactivity, C-H functionalization |
| Limitations | Limited to certain substrates, requires good leaving groups | Lower specific activity, complex reagent preparation | Often requires specific precursors and conditions |
This table provides a comparative overview of the three main approaches to 18F-fluorination, highlighting the distinct characteristics of the nucleophilic pathway facilitated by [18F]TMAF.
Advancements in Automated Synthesis of Radiotracers Utilizing Tetramethylammoniumfluoride 18f
Principles of Automated Radiosynthesis Module Design and Implementation for [18F]TMAF-Based Reactions
Automated radiosynthesis modules are sophisticated systems designed to perform multi-step chemical syntheses with radioactive isotopes. nih.gov The implementation of [18F]TMAF-based reactions on these platforms involves translating the manual laboratory procedure into a sequence of automated operations. youtube.com
Module Design and Components: Commercial automated synthesis modules, such as the GE TRACERlab™ series (e.g., FX2 N, FX N Pro) and others like the AllinOne or E-Z modules, are commonly employed. nih.govnih.gov These systems are typically equipped with a reactor vial (often made of glassy carbon), multiple reagent vials, a system of tubing and valves controlled by actuators, and heating and cooling capabilities. researchgate.netscispace.com For purification, they are integrated with solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC) systems. nih.gov The use of sterile, single-use disposable cassettes is a preferred configuration in clinical settings to minimize cross-contamination and enhance reproducibility. nih.gov
Implementation of Synthesis Sequence: The automated synthesis protocol for an [18F]TMAF-based reaction generally follows a standardized sequence:
[18F]Fluoride Trapping: Cyclotron-produced aqueous [18F]fluoride is delivered to the module and trapped on an anion exchange cartridge (e.g., QMA). scispace.comnih.gov
Elution: The trapped [18F]fluoride is eluted into the reactor. While traditional methods use a solution of a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate, protocols involving [18F]TMAF may utilize the in situ generation of the reagent. This can involve the swift metathesis of an easy-to-dry quaternary methylammonium (B1206745) salt. researchgate.net
Azeotropic Drying: The solvent, typically acetonitrile (B52724), is added and evaporated under a stream of nitrogen and/or vacuum at an elevated temperature (e.g., 80-110 °C) to remove residual water. This step is often repeated to ensure anhydrous conditions, which are critical for nucleophilic fluorination. nih.govnih.gov
Radiofluorination: The precursor, dissolved in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, is added to the dried [18F]TMAF residue. The reaction mixture is then heated to a specific temperature for a set duration to effect the 18F-labeling. nih.govfrontiersin.org
Purification and Formulation: Following the reaction, the crude mixture is purified to remove unreacted [18F]fluoride, the precursor, and any byproducts. This is commonly achieved using a combination of SPE cartridges or semi-preparative HPLC. frontiersin.orgnih.gov The final product is then formulated in a physiologically compatible solution for injection. nih.gov
A key advantage of modern synthesizers is the software that allows operators to program each unit operation—such as evaporation, reagent addition, and heating—sequentially, creating a robust and standardized synthesis program. youtube.com
Optimization of Reaction Parameters for Automated Platforms
Directly transferring a manual synthesis protocol to an automated module often requires significant optimization to achieve comparable or improved results. Key parameters that are typically adjusted include solvents, precursors, temperature, and reaction time.
Solvents: The choice of solvent is critical. While DMSO is a common solvent for manual labeling, acetonitrile (MeCN) is sometimes preferred in automated systems as it is easier to evaporate during the drying and final formulation steps. nih.gov The volume of the solvent must also be optimized for the specific module to ensure efficient heating and mixing. nih.gov
Precursors: The reactivity of the precursor molecule can significantly impact radiochemical yield. In some cases, switching the leaving group on the precursor (e.g., from a mesylate to a more reactive tosylate) has been shown to dramatically increase yields in automated productions. nih.gov Reducing the amount of precursor is also a key optimization strategy, as it minimizes the formation of byproducts and simplifies the subsequent purification process, making SPE purification more feasible than HPLC. nih.gov
Temperature and Time: Reaction heating and timing are precisely controlled in automated modules. The optimal temperature and duration for the radiofluorination step and any subsequent deprotection steps must be carefully determined. For instance, a nucleophilic radiofluorination might be performed at 100-115 °C for 10 minutes, followed by a hydrolysis step at 100 °C for 4-10 minutes. nih.govfrontiersin.orgnih.gov
The following table summarizes examples of optimized parameters from various automated 18F-radiotracer syntheses, illustrating the common ranges and variables that are adjusted.
Strategies for Achieving High Molar Activity and Radiochemical Purity in Automated Productions
For a PET radiotracer to be effective, particularly for imaging neuroreceptors or other low-density targets, high molar activity (Am) is essential. High radiochemical purity is required to ensure that the detected signal originates from the target tracer and to prevent side effects from impurities.
Achieving High Molar Activity: Molar activity refers to the ratio of radioactivity to the total mass of the compound (labeled and unlabeled). A primary strategy for maximizing molar activity is to minimize the amount of non-radioactive (carrier) fluoride (B91410) and the amount of chemical precursor used in the synthesis. nih.govnih.gov Automated systems contribute to high molar activity by enabling precise, reproducible control over minute quantities of reagents. For example, an automated synthesis of [18F]fluoroform was developed to achieve molar activities near 100 GBq/µmol by significantly reducing the concentration of the base-cryptand complex compared to standard conditions. amsterdamumc.nl Automated productions of various tracers have successfully yielded products with molar activities suitable for human imaging, with reported values ranging from 36 to over 600 GBq/µmol. nih.govrug.nl
Ensuring High Radiochemical Purity: Radiochemical purity (RCP) is the percentage of the total radioactivity in the final product that is present in the desired chemical form. Automated purification is a cornerstone for achieving consistently high RCP.
HPLC Purification: Preparative HPLC is a powerful tool for separating the desired radiotracer from impurities. frontiersin.org Optimization of the HPLC method, including the mobile phase composition and flow rate, is crucial. The collection window for the product peak can also be fine-tuned to exclude closely eluting impurities. frontiersin.org
Solid-Phase Extraction (SPE): For many modern radiotracers, purification can be simplified to a series of SPE cartridges. nih.gov This approach is often faster than HPLC. A typical setup might involve a reverse-phase cartridge (like a C18) to trap the product while allowing polar impurities (like unreacted [18F]fluoride) to pass through, followed by an alumina (B75360) cartridge to remove any remaining fluoride. nih.gov
Quality Control: High radiochemical purity, often exceeding 95-99%, is routinely verified using analytical radio-HPLC and/or radio-thin-layer chromatography (radio-TLC). frontiersin.orgnih.govnih.gov
The following table presents findings from automated syntheses demonstrating the successful achievement of high yield, purity, and molar activity.
Ensuring Process Robustness and Reproducibility in Clinical-Scale Radiopharmaceutical Production
For a radiotracer to be used in routine clinical practice, its production method must be robust, reliable, and reproducible. nih.gov Robustness refers to the capacity of the process to remain unaffected by small, deliberate variations in method parameters, while reproducibility means consistently achieving the same results from one production run to the next.
Strategies to ensure robustness and reproducibility include:
Standardization: Automation is the primary means of standardization. By programming the synthesis sequence, variability introduced by different human operators is eliminated. youtube.com
High-Quality Reagents and Consumables: The quality of precursors, solvents, and SPE cartridges can impact the synthesis outcome. Strict quality control of all incoming materials, including the resin used for fluoride trapping, is essential for increasing the reproducibility of the labeling process. nih.gov
System Suitability and Validation: Before routine production, the automated process is validated through multiple consecutive runs to demonstrate that it consistently produces a product that meets all quality control specifications. Analysis of data from hundreds of routine productions can demonstrate excellent reliability, with success rates as high as 98.8%. nih.gov
Simplified Procedures: Developing syntheses that are inherently simple, such as those using cartridge-based purification instead of HPLC, can improve robustness and facilitate easier implementation across different production sites. rug.nlnih.gov
Use of Cassette-Based Systems: Automated modules that use pre-packaged, single-use cassettes and reagents improve reproducibility and safety, making them ideal for a clinical environment. nih.gov
By implementing these strategies, the automated production of [18F]TMAF-based radiotracers can be established as a reliable and reproducible process, capable of supplying high-quality radiopharmaceuticals for widespread clinical use. rug.nl
Advanced Precursor Design and Chemical Compatibility in 18f Tmaf Mediated Reactions
Elucidating Structure-Reactivity Relationships in Precursor Selection for Optimal Fluorination
The efficiency of [18F]TMAF-mediated fluorination is intrinsically linked to the structure of the precursor molecule. The relationship between a precursor's architecture and its reactivity is a key area of investigation for optimizing radiolabeling yields.
A crucial factor is the nature of the leaving group being displaced by the [18F]fluoride. Traditional leaving groups such as halogens (Cl, Br, I) and sulfonates (OTs, OTf) are commonly employed. nih.gov Generally, the radiofluorination of precursors with leaving groups like -NO2 or -NR3+ is more efficient than the substitution of halides. nih.gov The reactivity of these leaving groups is influenced by the electronic properties of the aromatic ring to which they are attached. Electron-withdrawing groups positioned ortho or para to the leaving group facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. nih.gov
However, the development of more reactive leaving groups has expanded the scope of [18F]fluorination to include electron-rich and less activated aromatic systems. For instance, diaryliodonium salts have emerged as effective precursors for the radiofluorination of arenes that are not amenable to traditional SNAr conditions. nih.govfrontiersin.org The use of these precursors, particularly in copper-mediated reactions, has enabled the labeling of a wider range of substrates. nih.gov Furthermore, novel leaving groups like N-arylsydnones and 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated excellent radiochemical yields in specific applications. frontiersin.org
The steric environment around the reaction center also plays a significant role. Bulky substituents near the leaving group can hinder the approach of the [18F]fluoride anion, thereby reducing the reaction rate. Conversely, in some cases, steric strain can be exploited to enhance reactivity, as seen in strained ring systems like aziridinium (B1262131) and azetidinium salts, which readily undergo ring-opening upon nucleophilic attack by [18F]fluoride. researchgate.net
Functional Group Tolerance and Compatibility of Diverse Substrates with [18F]TMAF
A significant advantage of [18F]TMAF, particularly when generated in situ, is its remarkable functional group tolerance. nih.gov This compatibility is crucial for the late-stage fluorination of complex molecules, such as pharmaceuticals and peptides, where sensitive functional groups must remain intact.
Reactions mediated by [18F]TMAF have been shown to be compatible with a wide array of functional groups, including:
Ketones
Esters
Nitriles
Nitro groups
Even benzyl (B1604629) chlorides mdpi.com
However, certain functional groups can pose challenges. Highly acidic protons, such as those in carboxylic acids and phenols, can be deprotonated by the basic fluoride (B91410) anion, potentially leading to side reactions or reduced reactivity. mdpi.com Similarly, highly nucleophilic functionalities might compete with the desired fluorination reaction. mdpi.com The choice of solvent can also influence functional group compatibility; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often optimal for SNAr reactions with [18F]TMAF. mdpi.com
The development of moisture-tolerant radiofluorination reactions is a significant step forward, as it indicates a broader tolerance for various functional groups. nih.gov While anhydrous conditions are often preferred to maintain the high nucleophilicity of the fluoride ion, the use of co-solvents like tert-amyl alcohol has been shown to improve reaction efficiency with pre-generated [18F]TMAF, even for challenging substrates like (hetero)aromatic chlorides. snmjournals.org
Development of Novel Precursor Architectures and Leaving Groups
The quest for more efficient and versatile radiofluorination methods has driven the development of innovative precursor architectures and leaving groups.
Novel Precursor Architectures:
One area of focus has been the design of precursors that can be activated under mild conditions. For example, the use of organoboron compounds, such as arylboronic acid pinacol (B44631) esters (ArylBPin), has enabled copper-mediated radiofluorination of non-activated arenes and heteroarenes. researchgate.net This approach circumvents the need for strong electron-withdrawing groups typically required for SNAr reactions.
Another innovative strategy involves the use of silicon-based fluoride acceptors (SiFAs). nih.gov These compounds can undergo isotopic exchange with [18F]fluoride, offering a simple and efficient labeling method. While initial studies with some SiFA compounds showed issues with in vivo stability, the development of sterically hindered SiFAs has led to more robust radiotracers. nih.gov
Novel Leaving Groups:
The limitations of traditional leaving groups have prompted the exploration of new alternatives. As mentioned earlier, diaryliodonium salts have proven to be highly effective precursors, especially for electron-rich arenes. frontiersin.orgumich.edu Their reactivity can be further enhanced through the use of copper catalysts. nih.gov
More recently, sulfonyl fluorides have emerged as a promising class of precursors that can be labeled via sulfur [18F]-fluoride exchange. nih.gov This "click chemistry" approach offers a rapid and efficient method for radiolabeling, particularly for amino acid-based tracers.
Furthermore, the concept of "nucleophile assisting leaving groups" (NALGs) has been introduced. nih.govscispace.com These are designed to chelate the metal cation of the fluoride salt, thereby enhancing the nucleophilicity of the fluoride anion and accelerating the reaction rate. This strategy has shown significant improvements in radiofluorination yields, especially for aliphatic substrates. nih.govscispace.com
The table below summarizes some of the novel leaving groups and their applications in [18F]fluorination.
| Leaving Group | Precursor Type | Application | Reference |
| Diaryliodonium salts | Aryl(mesityl)iodonium salts | Radiofluorination of electron-rich arenes | frontiersin.orgumich.edu |
| N-arylsydnones | N-arylsydnone derivatives | Radiofluorination with excellent RCYs | frontiersin.org |
| DABCO | 2-DABCO-5-iodopyridine | Synthesis of [18F]fluoropyridines | frontiersin.org |
| Sulfonyl fluorides | Amino acid-OSO2F derivatives | Sulfur [18F]-fluoride exchange for amino acid labeling | nih.gov |
| Nucleophile Assisting Leaving Groups (NALGs) | Arylsulfonates with chelating units | Enhanced aliphatic [18F]fluorination | nih.govscispace.com |
Solid-Phase Synthesis Applications with [18F]TMAF (indirect application where relevant)
Solid-phase synthesis (SPS) offers a powerful platform for the preparation of radiolabeled peptides and other biomolecules. The ability to perform reactions on a solid support simplifies purification, as excess reagents and byproducts can be easily washed away. nih.govnih.gov While direct applications of [18F]TMAF in SPS are still emerging, the principles of precursor design and functional group tolerance are highly relevant.
In a typical solid-phase approach, a peptide is assembled on a resin support. nih.gov A prosthetic group, which has been pre-labeled with [18F], is then coupled to the resin-bound peptide. This indirect labeling strategy is often necessary because the harsh conditions sometimes required for direct [18F]fluorination can degrade the sensitive peptide backbone. lakeheadu.ca
The development of mild and efficient [18F]fluorination methods using reagents like [18F]TMAF is crucial for the success of this approach. For example, a prosthetic group containing a suitable precursor moiety for [18F]TMAF-mediated fluorination could be synthesized. After radiofluorination, this labeled prosthetic group can then be attached to the solid-supported peptide.
Research has focused on optimizing the conditions for solid-phase radiolabeling, including the choice of resin, coupling reagents, and reaction temperature, to improve radiochemical yields. nih.gov For instance, the use of HATU/DIPEA as coupling agents has been shown to achieve rapid and efficient coupling of [18F]fluorobenzoic acid to a peptidyl resin. nih.gov
Emerging Trends and Future Directions in Tetramethylammoniumfluoride 18f Radiochemistry
Integration of [18F]TMAF Methodologies with Flow Chemistry and Microfluidic Systems
The integration of radiolabeling processes into automated flow chemistry and microfluidic systems represents a significant leap forward for radiopharmaceutical production. These technologies offer enhanced control over reaction parameters, faster reaction times, reduced reagent consumption, and improved reproducibility compared to traditional batch synthesis. nih.govresearchgate.net The synthesis of PET radiopharmaceuticals in continuous-flow microfluidic devices has been successfully demonstrated for a variety of tracers, underscoring the potential of this technology. nih.gov
While specific, published applications of [18F]TMAF within microfluidic setups are still emerging, the properties of modern [18F]TMAF methodologies make them exceptionally well-suited for this transition. A key development is the in situ generation of [18F]TMAF from [18F]KF•K₂.₂.₂ and a simple salt like tetramethylammonium (B1211777) bicarbonate (Me₄NHCO₃). nih.govnih.gov This method is operationally simple and, crucially, does not require the rigorous exclusion of water, circumventing the time-consuming azeotropic drying step that is often a bottleneck in radiolabeling and a challenge to implement in microfluidic systems. nih.govnih.gov
The ability to perform the fluorination reaction reliably at moderate temperatures (100-110 °C) in the presence of ambient air and moisture makes the [18F]TMAF protocol robust and ideal for automation. nih.govnih.gov Flow chemistry platforms allow for precise control of temperature and residence time, which could further optimize the efficiency of [18F]TMAF reactions. nih.gov The reduced volumes in microreactors enhance safety and can lead to higher radiochemical yields due to superior heat and mass transfer.
Table 1: Comparison of Conventional Batch vs. Potential Microfluidic Synthesis Parameters
| Parameter | Conventional Batch Synthesis | Microfluidic/Flow Synthesis | Potential Advantage for [18F]TMAF |
| Reaction Volume | Milliliters (mL) | Microliters (µL) to Milliliters (mL) | Reduced precursor/reagent use; enhanced safety. |
| Heat Transfer | Slow, potential for hotspots | Rapid and efficient | Precise temperature control, minimizing side reactions. nih.gov |
| Mass Transfer | Dependant on stirring speed | Rapid due to short diffusion distances | Higher reaction rates and improved yields. |
| Reaction Time | Minutes to hours | Seconds to minutes | Increased overall synthesis efficiency, crucial for short-lived 18F. snmjournals.org |
| Drying Step | Often requires rigorous azeotropic drying | Compatible with non-anhydrous methods | In situ [18F]TMAF method avoids this complex step. nih.govnih.gov |
| Automation | Complex, requires dedicated modules | Inherently suited for full automation | Streamlined, reproducible production of [18F]TMAF-labeled tracers. nih.gov |
Expanding the Substrate Scope for Late-Stage Radiofluorination with [18F]TMAF
Late-stage fluorination—the introduction of a fluorine atom at a late step in a synthetic sequence—is a cornerstone of modern drug discovery and PET tracer development. researchgate.net [18F]TMAF, particularly when generated in situ, has emerged as a powerful reagent for the late-stage nucleophilic aromatic radiofluorination (SₙAr) of complex molecules. nih.gov This method has proven effective for a wide range of electron-deficient (hetero)aryl chlorides, triflates, and nitroarenes, which are attractive precursors due to their stability and availability. nih.govnih.gov
The methodology's value is highlighted by its successful application to 24 different substrates bearing diverse functional groups, consistently generating 18Faryl fluoride (B91410) products in good to excellent radiochemical yields (RCYs). nih.gov This demonstrates a broad substrate scope and tolerance for various chemical functionalities commonly found in drug candidates. The operational simplicity and mild conditions allow for the labeling of molecules that might be sensitive to harsher reaction conditions. nih.govdigitellinc.com
A key success of this expanded scope is the synthesis of [18F]HQ415, a molecule of interest for PET imaging of TDP-43 protein aggregates, which are implicated in neurodegenerative diseases like ALS. nih.gov This demonstrates the method's direct applicability to producing clinically relevant and complex radiotracers.
Table 2: Substrate Scope for SₙAr Radiofluorination with In Situ Generated [18F]TMAF
| Substrate Precursor | Leaving Group | Radiochemical Yield (RCY) |
| 2-Chloroquinoline (B121035) | -Cl | 95% |
| 2-Chloro-6-methoxyquinoline | -Cl | 98% |
| 4-Chloroisoquinoline | -Cl | 96% |
| 2-Chloropyrazine | -Cl | 98% |
| 2-Chloro-3-cyanopyridine | -Cl | 95% |
| 2-Chloro-5-(trifluoromethyl)pyridine | -Cl | 99% |
| 4-Chloro-3-nitropyridine | -Cl | 92% |
| 2,6-Dichloropyridine | -Cl | 94% |
| 4-Nitrobenzonitrile | -NO₂ | 99% |
| 1-Chloro-2,4-dinitrobenzene | -Cl | 99% |
| 2-Nitro-5-(trifluoromethyl)benzonitrile | -NO₂ | 95% |
| 4-Cyano-3-fluorophenyl triflate | -OTf | 85% |
| N-Boc-4-chloro-3-nitroaniline | -Cl | 90% |
| Methyl 2-chloro-5-nitrobenzoate | -Cl | 92% |
| (Data compiled from research findings) nih.govnih.gov |
Application of Green Chemistry Principles in [18F]TMAF Synthesis and Utilization
The principles of green chemistry—designing chemical processes to reduce or eliminate the use and generation of hazardous substances—are increasingly important in radiopharmaceutical production. The in situ [18F]TMAF methodology inherently aligns with several of these principles.
Safer Solvents and Reagents : The method avoids the need to pre-synthesize, isolate, and handle highly hygroscopic and sometimes unstable anhydrous fluoride reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org The generation from more stable and easily handled precursors like [18F]KF and tetramethylammonium bicarbonate is a significant advantage. nih.gov
Waste Reduction : By circumventing the need for a dedicated drying step and potentially complex precursor synthesis, the method reduces solvent and reagent waste. Its high efficiency and yields mean that less starting material is needed for the desired amount of product.
Milder Conditions : While still requiring heat, the reaction temperatures of 100-110 °C are moderate compared to many traditional SₙAr reactions that demand harsher conditions. nih.gov The ability to run the reaction open to the air, without a need for an inert atmosphere, further simplifies the process and reduces the use of inert gases like nitrogen or argon. nih.govresearchgate.net This trend towards using minimally basic and non-anhydrous conditions represents a significant green advancement in [18F]-fluorination chemistry. nih.gov
Leveraging Machine Learning and Artificial Intelligence for [18F]TMAF Reaction Optimization and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how radiochemical syntheses are developed and optimized. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and suggest optimal conditions, a task that is resource-intensive and time-consuming when done through traditional trial-and-error. nih.govnumberanalytics.com
For [18F]TMAF radiochemistry, the applications are manifold:
Reaction Optimization : An ML model could be trained on experimental data from [18F]TMAF reactions. By inputting variables such as precursor structure, leaving group, solvent, temperature, and reaction time, the model could predict the radiochemical yield with high accuracy. snmjournals.org This would allow researchers to computationally screen for the optimal conditions for a new substrate before ever entering the lab, saving time and valuable radioisotope. nih.govnumberanalytics.com
Predicting Substrate Scope : ML algorithms can learn the complex relationships between a molecule's structure and its reactivity. A trained model could predict whether a novel, complex drug candidate is a viable substrate for the [18F]TMAF method, guiding the selection of labeling strategies early in the tracer development process. nih.govarxiv.org
Accelerating Discovery : By analyzing existing reaction data, AI could identify gaps in the current chemical space and even propose novel precursor types or reaction conditions that could lead to new chemical transformations, expanding the utility of [18F]TMAF beyond its current applications. researchgate.net
While the direct application of ML to [18F]TMAF is still a nascent field, the foundation has been laid in the broader fields of organic chemistry and radiochemistry. nih.govnumberanalytics.com The creation of standardized, "clean" datasets of radiochemical reactions is a critical next step to fully realizing the potential of AI in this area. nih.gov
Exploration of New Chemical Transformations Enabled by [18F]TMAF Beyond Traditional Fluorination
While [18F]TMAF is primarily recognized as a potent nucleophilic fluorinating agent, its fundamental chemical properties suggest untapped potential for new types of chemical transformations in radiochemistry. The non-radioactive analogue, tetramethylammonium fluoride (TMAF), is known not only for its "naked" fluoride nucleophilicity but also for its strong basicity. mdpi.comhelsinki.fiwikipedia.org
This dual reactivity opens several avenues for future exploration:
Base-Catalyzed Reactions : The fluoride anion in [18F]TMAF is a powerful base. This basicity could be harnessed to promote reactions that are not simple substitutions. For instance, TMAF is known to deprotonate acetonitrile (B52724), generating a reactive intermediate. mdpi.comacs.org One could envision a tandem reaction where [18F]TMAF first acts as a base to initiate a transformation (e.g., a condensation or rearrangement), and the resulting intermediate is then trapped by a second molecule or undergoes a subsequent reaction.
Fluoride-Promoted Rearrangements : The interaction of the fluoride ion with certain functional groups (e.g., silyl (B83357) ethers) is a cornerstone of organic synthesis for deprotection. It is conceivable that [18F]TMAF could initiate novel cleavage or rearrangement reactions where the [18F]fluoride ion is ultimately incorporated into the molecule through a non-traditional pathway.
Novel [18F]Sulfur-Fluoride Exchange (SuFEx) Chemistry : The development of [18F]-labeled sulfonyl fluorides is a rapidly growing area. snmjournals.org The high reactivity of [18F]TMAF could potentially enable new or more efficient routes to these valuable connectors for click chemistry, acting on novel sulfur-containing precursors.
Exploring these alternative reactivities will require moving beyond the established SₙAr paradigm and investigating the interaction of [18F]TMAF with a broader range of functional groups and reaction conditions. Such research could significantly expand the toolkit of 18F-radiochemists, enabling the synthesis of novel molecular imaging probes that are currently inaccessible.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for incorporating fluorine-18 into aromatic substrates using tetramethylammoniumfluoride-18F?
- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Key parameters include:
- Temperature : 80–120°C for efficient activation of the leaving group (e.g., nitro or trimethylammonium).
- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance fluoride ion reactivity.
- Catalyst : Tetrabutylammonium bicarbonate (TBAHCO3) improves 18F-fluoride solubility and reaction efficiency .
- Validation : Radiochemical yield (RCY) should be quantified via radio-TLC or HPLC, accounting for decay correction.
Q. How can researchers ensure radiochemical purity of this compound-derived compounds?
- Methodological Answer: Post-synthesis purification involves:
- Solid-Phase Extraction (SPE) : C18 cartridges remove unreacted 18F-fluoride and hydrophilic byproducts.
- HPLC : Reverse-phase chromatography (e.g., C18 column, acetonitrile/water mobile phase) separates fluorinated products from precursors.
- Quality Control : Gamma counting and mass spectrometry confirm purity (>95%) and specific activity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorides.
- Waste Management : Neutralize residual fluoride with calcium chloride before disposal.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure; monitor for hydrofluoric acid burns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorination efficiency between this compound and other 18F-labeling agents?
- Methodological Answer: Comparative studies should:
- Control Variables : Match reaction temperature, solvent, and precursor concentrations across agents.
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., fluoride desolvation vs. leaving group departure).
- Data Normalization : Express yields as decay-corrected RCY to account for 18F half-life (109.7 minutes) .
Q. What strategies improve the stability of this compound in aqueous solutions for in vivo applications?
- Methodological Answer:
- Formulation : Buffer solutions (pH 6–7) with stabilizers like ascorbic acid reduce radiolysis.
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) extends shelf life.
- In Vivo Testing : Biodistribution studies in rodent models assess stability via PET imaging and ex vivo gamma counting .
Q. How can advanced kinetic studies elucidate the fluorination mechanism of this compound in complex substrates?
- Methodological Answer:
- Variable-Time NMR : Track intermediate formation (e.g., Meisenheimer complexes) in real-time.
- Isotopic Labeling : Use 19F-NMR with non-radioactive analogs to map reaction pathways.
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and solvent effects .
Key Challenges and Future Directions
- Challenge : Low RCY in electron-rich aromatic systems due to poor leaving group activation.
- Solution : Develop novel precursors with trifluoromethanesulfonyl (OTf) leaving groups .
- Challenge : Radiolytic decomposition during storage.
- Solution : Encapsulation in nanocarriers (e.g., liposomes) for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
